Cav 2.2 blocker 2
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Overview
Description
CNV-2197944 is a small molecule drug developed primarily for its potential in treating neuropathic pain. It functions as a state-dependent calcium channel blocker, specifically targeting the Cav2.2 channels, which are involved in the transmission of pain signals .
Mechanism of Action
Target of Action
The primary target of Cav 2.2 blocker 2 is the Cav2.2 calcium channel . These channels are crucial for the transmission of signals in neurons and other electrically excitable cells .
Mode of Action
This compound interacts with its target, the Cav2.2 calcium channel, by blocking it . This blocking action inhibits the flow of calcium ions into the cells, which can affect various cellular processes that rely on calcium as a signaling molecule .
Biochemical Pathways
Calcium ions play a key role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
The pharmacokinetic properties of Cav 2It’s known that the compound can be administered orally, as evidenced by studies showing its effectiveness in reversing hyperalgesia in rats when given orally .
Result of Action
The blocking of Cav2.2 calcium channels by this compound can reverse hyperalgesia associated with injury or inflammation . Hyperalgesia is a condition where a person has an increased sensitivity to pain. By blocking the Cav2.2 calcium channels, this compound can reduce this heightened sensitivity, providing potential relief from pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CNV-2197944 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of CNV-2197944 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CNV-2197944 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
Chemistry: It serves as a model compound for studying calcium channel blockers and their interactions.
Biology: Research focuses on its effects on neuronal calcium channels and its potential to modulate pain signaling pathways.
Medicine: The primary application is in the treatment of neuropathic pain, including conditions such as diabetic peripheral neuropathy and post-herpetic neuralgia
Industry: The compound’s unique properties make it a candidate for developing new pain management therapies.
Comparison with Similar Compounds
Similar Compounds
Ziconotide: Another Cav2.2 channel blocker used for severe chronic pain.
Gabapentin: Though not a direct Cav2.2 blocker, it modulates calcium channels indirectly and is used for neuropathic pain.
Pregabalin: Similar to gabapentin, it affects calcium channels and is used for neuropathic pain.
Uniqueness
CNV-2197944 is unique due to its state-dependent blocking mechanism, which allows it to selectively inhibit highly active Cav2.2 channels. This selectivity potentially reduces side effects compared to other calcium channel blockers .
Properties
CAS No. |
1204535-44-3 |
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Molecular Formula |
C19H20F3N3O3S |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1 |
InChI Key |
BLFJGFDZMABYMY-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
SMILES |
CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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